Tolmetin glycinamide

Descripción general

Descripción

Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain and help relieve symptoms of arthritis (osteoarthritis, rheumatoid arthritis, or juvenile arthritis) such as inflammation, swelling, stiffness, and joint pain .

Chemical Reactions Analysis

Tolmetin is subject to acyl glucuronidation and oxidative transformation . It’s also known that Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in humans .Aplicaciones Científicas De Investigación

Collagen Production and Wound Healing

Tolmetin glycinamide has been shown to enhance collagen production in human dermal fibroblasts. A study indicated that the combination of glycinamide and ascorbic acid synergistically promotes collagen production and wound healing, which could be beneficial in treating chronic wounds .

Dermatology and Skin Care

In dermatology, Tolmetin glycinamide has potential applications in the treatment of skin hyperpigmentation. It has been identified as an antimelanogenic agent that could be used to manage conditions like melasma or age spots .

Rheumatology

Tolmetin glycinamide is used in rheumatology for its anti-inflammatory properties. It is effective in treating rheumatoid arthritis, juvenile rheumatoid arthritis, degenerative joint disease, and ankylosing spondylitis. It works by inhibiting prostaglandin synthesis, which plays a key role in the inflammatory process .

Pharmacology

As an NSAID, Tolmetin glycinamide is used for the long-term management of various painful conditions such as osteoarthritis and rheumatoid arthritis. It possesses anti-inflammatory, analgesic, and antipyretic activities, making it a versatile agent in pharmacological pain management .

Pain Management

Tolmetin glycinamide is utilized in pain management to treat acute flares of painful conditions. It is particularly useful in managing pain associated with arthritis and is known for its analgesic properties .

Anti-inflammatory Treatments

The anti-inflammatory effects of Tolmetin glycinamide make it a valuable treatment option for various inflammatory conditions. It restrains prostaglandin synthetase in vitro and reduces plasma levels of prostaglandin E, which may contribute to its anti-inflammatory action .

Safety and Hazards

People who take NSAIDs such as Tolmetin may have a higher risk of having a heart attack or a stroke . These events may happen without warning and may cause death. This risk may be higher for people who take NSAIDs for a long time . NSAIDs such as Tolmetin may also cause ulcers, bleeding, or holes in the stomach or intestine .

Mecanismo De Acción

Target of Action

Tolmetin glycinamide primarily targets prostaglandin synthetase , also known as cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological functions, including inflammation, pain, and fever .

Mode of Action

Tolmetin glycinamide interacts with its target by inhibiting the activity of prostaglandin synthetase . This inhibition results in a decrease in the synthesis of prostaglandins, thereby reducing the physiological responses they mediate .

Biochemical Pathways

The primary biochemical pathway affected by tolmetin glycinamide is the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, tolmetin glycinamide disrupts this pathway, leading to a reduction in the production of prostaglandins . The downstream effects include a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of tolmetin involve rapid and complete absorption in both healthy and adjuvant arthritic female Lewis rats . .

Result of Action

The molecular and cellular effects of tolmetin glycinamide’s action primarily involve a reduction in the signs and symptoms of inflammation . This includes a decrease in pain, swelling, tenderness, and stiffness in conditions such as osteoarthritis and rheumatoid arthritis, including juvenile rheumatoid arthritis .

Propiedades

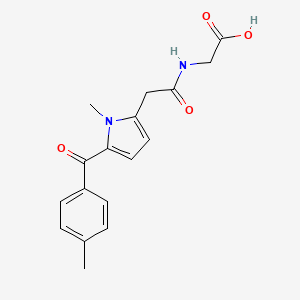

IUPAC Name |

2-[[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11-3-5-12(6-4-11)17(23)14-8-7-13(19(14)2)9-15(20)18-10-16(21)22/h3-8H,9-10H2,1-2H3,(H,18,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNXNYQOVKPFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236290 | |

| Record name | Tolmetin glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolmetin glycinamide | |

CAS RN |

87344-05-6 | |

| Record name | Tolmetin glycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087344056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amtolmetin guacil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMTOLMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RS348SV6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

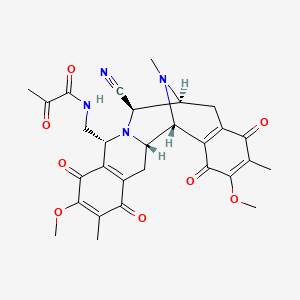

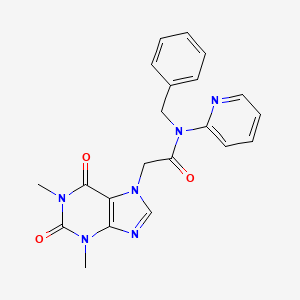

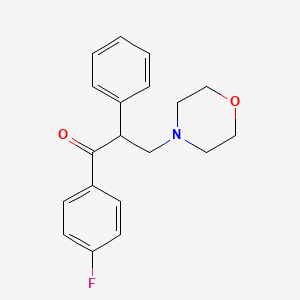

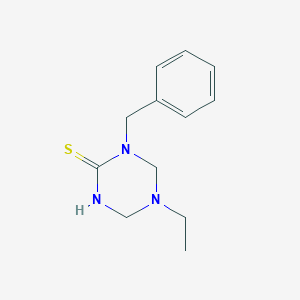

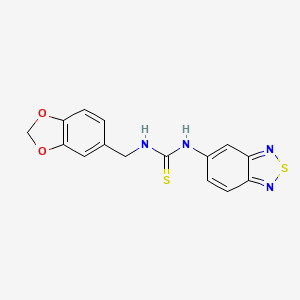

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can we quantify Tolmetin glycinamide in biological samples?

A1: A reliable method for quantifying Tolmetin glycinamide in human plasma involves High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) []. This method utilizes acetonitrile extraction and a C8 column for chromatographic separation, achieving a detection limit of 0.5 µg/ml for Tolmetin glycinamide. This method has been validated for accuracy, precision, and linearity, making it suitable for pharmacokinetic studies, including bioequivalence trials [].

Q2: What is the relationship between Amtolmetin guacil and Tolmetin glycinamide?

A2: Tolmetin glycinamide is an active metabolite of Amtolmetin guacil [, ]. Amtolmetin guacil is a prodrug that is metabolized in the body to release Tolmetin, another active metabolite, and Tolmetin glycinamide. Improved synthesis methods for Amtolmetin guacil have been developed utilizing Tolmetin sodium as a starting material and involve a reaction step to produce Tolmetin glycinamide as an intermediate compound [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-N-[2-(tert-butylamino)-2-oxoethyl]-3-(3,4-dihydro-2H-quinolin-1-yl)propanamide](/img/structure/B1208155.png)

![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)

![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,2-bis(trifluoromethyl)butanamide](/img/structure/B1208162.png)

![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)